molecular formula C10H12N2O4 B2641673 (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate CAS No. 1001387-15-0

(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate

Cat. No. B2641673
M. Wt: 224.216
InChI Key: IJONPCRWEBRFHA-YVMONPNESA-N
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Description

“(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate” appears to be an organic compound containing functional groups such as amine, ester, and furan. These functional groups suggest that the compound could participate in a variety of chemical reactions.



Synthesis Analysis

Without specific information, it’s hard to detail the synthesis of this compound. However, it’s likely that it could be synthesized through a series of reactions involving the corresponding carboxylic acid, amine, and furan compounds.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the “but-2-enoate” part of the molecule suggests some degree of unsaturation, which could affect the compound’s reactivity.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine groups could participate in acid-base reactions, the ester group could undergo hydrolysis and other reactions common to carboxylic acid derivatives, and the furan ring could participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, could be estimated based on the properties of similar compounds.


Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of methyl 4-aryl-2,4-dioxobut-2-enoates and their reactions with amines, leading to compounds that can undergo further reactions with ninhydrin to yield spiro[furan-2,2′-indene] derivatives, suggests a pathway for creating complex molecular structures (Gein, Bobrovskaya, & Dmitriev, 2017).
  • Modifications on the amino-3,5-dicyanopyridine core to obtain multifaceted adenosine receptor ligands with antineuropathic activity illustrate the potential for therapeutic application of related structures (Betti et al., 2019).

Antimicrobial Activity

  • New methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts were synthesized and evaluated for antimicrobial activity, demonstrating the relevance of such compounds in combating microbial resistance (Gein et al., 2020).

Material Science Applications

  • Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for insensitive energetic materials showcase the use of structurally related compounds in the development of new materials with applications in the defense industry (Yu et al., 2017).

Synthetic Methodologies

  • The one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones offers a novel approach to synthesizing a new class of compounds, indicating the versatility of related structures in organic synthesis (Tikhomolova, Grinev, & Yegorova, 2023).
  • ZnCl2-catalyzed [4+1] annulation reactions provide a concise route to highly functionalized furans and thiophenes, demonstrating the catalytic potential in creating furan derivatives (He et al., 2020).

Safety And Hazards

Without specific data, it’s hard to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve synthesizing this compound and studying its properties and reactivity. If the compound shows biological activity, it could be studied as a potential pharmaceutical.


Please note that these are general insights and may not be entirely accurate for this specific compound. For a comprehensive analysis, specific studies and data on this compound would be needed.


properties

IUPAC Name

methyl (Z)-3-amino-4-(furan-2-ylmethylamino)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)5-8(11)10(14)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,14)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJONPCRWEBRFHA-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)NCC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(/C(=O)NCC1=CC=CO1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate

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